An In-depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-2H-pyran-4-yl)glycine
An In-depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-2H-pyran-4-yl)glycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(Tetrahydro-2H-pyran-4-yl)glycine is a non-canonical amino acid derivative that incorporates a tetrahydropyran (THP) ring, a common motif in medicinal chemistry for its ability to improve pharmacokinetic properties. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, which are critical determinants of its behavior in biological systems and its viability as a drug candidate. While experimental data for this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes theoretical predictions with established, field-proven experimental protocols for their determination. We will explore aqueous solubility, acid-base dissociation constants (pKa), and lipophilicity (LogP/LogD), explaining the structural basis for predicted values and detailing robust methodologies for their empirical validation. This guide is designed to equip researchers with the foundational knowledge and practical workflows necessary to characterize N-(Tetrahydro-2H-pyran-4-yl)glycine and similar molecules, thereby accelerating rational drug design and development.
Molecular Profile
Understanding the fundamental structure of N-(Tetrahydro-2H-pyran-4-yl)glycine is the first step in predicting its physicochemical behavior.
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Chemical Structure:
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IUPAC Name: (tetrahydro-2H-pyran-4-yl)glycine[1]
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CAS Number: 933736-93-7[1]
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Molecular Formula: C₇H₁₃NO₃
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Molecular Weight: 159.19 g/mol [1]
The molecule is zwitterionic at physiological pH, containing a secondary amine, a carboxylic acid, and a cyclic ether (the tetrahydropyran ring). These functional groups are the primary drivers of its key physicochemical properties.
Aqueous Solubility
Aqueous solubility is a critical parameter that directly influences a drug's absorption and distribution in vivo.[2] Insufficient solubility can lead to poor bioavailability and hinder the development of intravenous formulations.[3]
Theoretical Considerations & Predictions
N-(Tetrahydro-2H-pyran-4-yl)glycine possesses both hydrophilic and lipophilic features.
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Hydrophilic Contributions: The glycine moiety, with its ionizable carboxylic acid and amine groups, can form strong hydrogen bonds with water.
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Lipophilic Contributions: The tetrahydropyran (THP) ring is a non-polar, cyclic ether. While the ether oxygen can act as a hydrogen bond acceptor, the overall ring structure contributes to the molecule's lipophilicity.
Given that glycine itself is very soluble in water (approximately 250 mg/mL at 25°C), the addition of the moderately lipophilic THP ring is expected to decrease aqueous solubility.[4][5] However, the presence of the ionizable groups suggests that the compound will still retain moderate to good aqueous solubility, particularly at pH values where it is in its charged, zwitterionic form. The solubility is expected to be lowest near its isoelectric point (pI) and increase at more acidic or basic pH values.
Recommended Experimental Protocol: Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This technique measures the thermodynamic solubility of a compound once a saturated solution has reached equilibrium.[3]
Methodology:
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Preparation: Add an excess amount of solid N-(Tetrahydro-2H-pyran-4-yl)glycine to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[6]
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]
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Separation: Separate the undissolved solid from the solution. This is best achieved by first centrifuging the sample to pellet the excess solid, followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.45 µm PTFE).[3][9]
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Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[9]
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Reporting: Express the solubility in units of mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Acid-Base Dissociation (pKa)
The pKa values define the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated.[10] For N-(Tetrahydro-2H-pyran-4-yl)glycine, the pKa of the carboxylic acid (pKa₁) and the secondary amine (pKa₂) dictate its charge state across the physiological pH range, which profoundly impacts its solubility, membrane permeability, and target binding.[11]
Theoretical Considerations & Predictions
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pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid in glycine is approximately 2.34.[12] The tetrahydropyran substituent is weakly electron-withdrawing, which may slightly lower this pKa value. A predicted pKa₁ would be in the range of 2.1 - 2.4 .
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pKa₂ (Secondary Amine): The pKa of the amino group in glycine is about 9.69.[12] The THP ring attached to the nitrogen will influence this value. A secondary amine is generally slightly more basic than a primary amine. Therefore, the pKa₂ is predicted to be slightly higher than that of glycine, likely in the range of 9.8 - 10.2 .
Recommended Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[12][14]
Methodology:
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Sample Preparation: Dissolve a precisely weighed amount of N-(Tetrahydro-2H-pyran-4-yl)glycine in deionized, degassed water to a known concentration (e.g., 1-10 mM).[13]
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Acidification: Acidify the solution to a low starting pH (e.g., pH 1.5-2.0) using a standardized strong acid (e.g., 0.1 M HCl).[13] This ensures both functional groups are fully protonated.
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Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[13] Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[15]
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Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).[12] Specifically, pKa₁ is the pH at which 0.5 equivalents of base have been added, and pKa₂ is the pH at which 1.5 equivalents have been added.
Titration Curve and pKa Determination
Caption: Idealized titration curve showing pKa determination.
Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug discovery, influencing absorption, distribution, metabolism, excretion (ADME), and toxicity.[2][11][16] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Theoretical Considerations & Predictions
The zwitterionic nature of N-(Tetrahydro-2H-pyran-4-yl)glycine means its lipophilicity will be highly pH-dependent.
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LogP (for the neutral species): The LogP value represents the partitioning of the uncharged form of the molecule. Given the THP ring, the LogP is expected to be higher than that of glycine (-3.21) but still relatively low, likely in the range of -1.5 to -0.5 .
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LogD₇.₄: At physiological pH (7.4), the molecule will exist predominantly as a zwitterion. This charged state significantly increases its affinity for the aqueous phase, resulting in a much lower distribution coefficient. The LogD at pH 7.4 is predicted to be significantly lower than the LogP, likely in the range of -3.0 to -2.0 .
Recommended Experimental Protocol: HPLC-Based Method
While the shake-flask method can be used, it is often time-consuming.[17] A modern, high-throughput alternative uses reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate LogP.[18][19] This method correlates a compound's retention time on a non-polar column with the known LogP values of a set of standard compounds.[17][20]
Methodology:
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System Setup: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Calibration: Prepare a set of well-characterized standard compounds with known LogP values that span the expected range of the test compound.
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Standard Analysis: Inject each standard and record its retention time (t_R). Calculate the capacity factor (k') for each standard.
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Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. A linear relationship should be observed.[17]
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Sample Analysis: Inject the N-(Tetrahydro-2H-pyran-4-yl)glycine sample under the identical chromatographic conditions and determine its retention time and log k'.
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LogP Calculation: Interpolate the log k' of the test compound onto the calibration curve to determine its LogP value.[17]
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LogD Determination: To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is buffered to that pH, and the same procedure is followed.[21]
Summary of Physicochemical Properties
The table below summarizes the predicted properties and provides a space for experimentally determined values, which are essential for building a complete profile of the molecule.
| Property | Predicted Value | Experimental Value | Recommended Method | Importance in Drug Discovery |
| Molecular Weight | 159.19 g/mol | N/A | Calculation | Influences diffusion and size-based interactions. |
| Aqueous Solubility | Moderate to Good | Shake-Flask | Affects absorption, bioavailability, and formulation.[2] | |
| pKa₁ (Acid) | 2.1 – 2.4 | Potentiometric Titration | Governs charge state, solubility, and receptor binding.[11] | |
| pKa₂ (Base) | 9.8 – 10.2 | Potentiometric Titration | Governs charge state, solubility, and receptor binding.[11] | |
| LogP | -1.5 to -0.5 | HPLC-based Method | Measures intrinsic lipophilicity; impacts permeability and metabolism.[16] | |
| LogD at pH 7.4 | -3.0 to -2.0 | HPLC-based Method | Predicts lipophilicity at physiological pH; key for ADME properties.[22] |
Conclusion
The physicochemical properties of N-(Tetrahydro-2H-pyran-4-yl)glycine are a delicate balance of its hydrophilic amino acid backbone and its lipophilic tetrahydropyran moiety. The predictions outlined in this guide suggest a molecule with good aqueous solubility and a strongly pH-dependent lipophilicity profile, characteristics often sought in drug candidates to balance biological activity with favorable ADME properties.[23][24] However, these predictions must be confirmed through rigorous experimental validation. The protocols detailed herein for solubility, pKa, and LogD determination represent robust, industry-standard methods for generating the high-quality data needed to make informed decisions in the drug discovery and development pipeline.[25] A thorough understanding and empirical characterization of these core properties are indispensable for unlocking the full therapeutic potential of this and similar novel chemical entities.
References
-
ADME Properties in Drug Discovery. BioSolveIT. Available from: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Available from: [Link]
-
Preliminary ADMET Prediction. Creative Biolabs. Available from: [Link]
-
Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. Available from: [Link]
-
What are the physicochemical properties affecting drug distribution? (2025, May 21). Pharmanovia. Available from: [Link]
-
Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Available from: [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). ACS Publications. Available from: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). RA Journals. Available from: [Link]
-
Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]
-
Artificial Intelligence in ADME Property Prediction. (2021). PubMed. Available from: [Link]
-
ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. (2023). ACS Publications. Available from: [Link]
- High throughput HPLC method for determining Log P values. (2003). Google Patents.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Available from: [Link]
-
Chiang, P. C., & Hu, Y. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]
-
Dobson, C. M., & Winter, N. S. (2019). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Science and Education Publishing. Available from: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
-
Amino acid titration. Al al-Bayt University. Available from: [Link]
-
Determination of The Pka Values of An Amino Acid. Scribd. Available from: [Link]
-
Development of large scale synthesis of tetrahydropyran glycine, a precursor to the HCV NS5A inhibitor BMS-986097. (2016). ResearchGate. Available from: [Link]
-
Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021, July 25). YouTube. Available from: [Link]
-
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. Available from: [Link]
-
(s)-N-Fmoc-alpha-(tetrahydro-2H-pyran-4-yl)glycine. Cusabio. Available from: [Link]
-
N-(2-Furoyl)Glycine. PubChem. Available from: [Link]
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013). Google Patents.
-
Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024). ResearchGate. Available from: [Link]
-
Solubility Data of Glycine in Water and Justification of Literature Results: A Review. (2020, June 27). Asian Journal of Chemistry. Available from: [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. (2013, July 26). Arabian Journal of Chemistry. Available from: [Link]
-
2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. (2012, June 15). PubMed. Available from: [Link]
Sources
- 1. achemblock.com [achemblock.com]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 12. web2.aabu.edu.jo [web2.aabu.edu.jo]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sciepub.com [sciepub.com]
- 15. scribd.com [scribd.com]
- 16. biosolveit.de [biosolveit.de]
- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 25. acdlabs.com [acdlabs.com]
